[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](4-butylcyclohexyl)methanone
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Overview
Description
2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a butylcyclohexane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the benzothiazole moiety. The butylcyclohexane group is then attached through a series of substitution reactions. Key reagents often include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperidine or benzothiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include halogenated compounds, organometallic reagents, and strong acids or bases. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level
Mechanism of Action
The mechanism of action of 2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and piperidine-based drugs.
Benzothiazole Derivatives: Compounds like benzothiazole itself and its derivatives, which are known for their biological activities
Uniqueness
2-[1-(4-BUTYLCYCLOHEXANECARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to its combination of a piperidine ring, a benzothiazole moiety, and a butylcyclohexane group.
Properties
Molecular Formula |
C23H32N2OS |
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Molecular Weight |
384.6 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-butylcyclohexyl)methanone |
InChI |
InChI=1S/C23H32N2OS/c1-2-3-6-17-9-11-19(12-10-17)23(26)25-15-13-18(14-16-25)22-24-20-7-4-5-8-21(20)27-22/h4-5,7-8,17-19H,2-3,6,9-16H2,1H3 |
InChI Key |
QPKHMYHHRWWCHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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